molecular formula C7H10N2S B031638 4-(Methylthio)benzene-1,2-diamine CAS No. 67469-02-7

4-(Methylthio)benzene-1,2-diamine

Cat. No. B031638
CAS RN: 67469-02-7
M. Wt: 154.24 g/mol
InChI Key: GRWXTRRBUDFFIM-UHFFFAOYSA-N
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Description

“4-(Methylthio)benzene-1,2-diamine” is a chemical compound with the molecular formula C7H10N2S . It is also known by other names such as “4-methylsulfanylbenzene-1,2-diamine” and "1,2-Benzenediamine, 4-(methylthio)-" . The compound has a molecular weight of 154.24 g/mol .


Molecular Structure Analysis

The molecular structure of “4-(Methylthio)benzene-1,2-diamine” consists of a benzene ring with two amine (-NH2) groups and one methylthio (-SCH3) group attached . The InChI string representation of the molecule is InChI=1S/C7H10N2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3 value of 1.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 154.05646950 g/mol . The topological polar surface area is 77.3 Ų .

Scientific Research Applications

Application in Inflammation/Immunology

Specific Scientific Field

This application falls under the field of Inflammation/Immunology .

Summary of the Application

The compound “4-(Methylthio)benzene-1,2-diamine” is used as a small molecule inhibitor in Inflammation/Immunology applications . It controls the biological activity of NF-κB, a protein complex that controls transcription of DNA, cytokine production and cell survival .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, typically, such inhibitors are used in cell culture experiments to study the role of NF-κB in inflammation and immune responses.

Results or Outcomes

The specific results or outcomes were not detailed in the source. However, inhibition of NF-κB is generally associated with a decrease in inflammation and immune responses.

Application in Synthesis of Metabolites of Albendazole

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“4-(Methylthio)benzene-1,2-diamine” is used as an intermediate in the synthesis of metabolites of Albendazole . Albendazole is a medication used for the treatment of a variety of parasitic worm infestations.

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, typically, such intermediates are used in chemical reactions to synthesize the final product, in this case, metabolites of Albendazole.

Results or Outcomes

The specific results or outcomes were not detailed in the source. However, the successful synthesis of metabolites of Albendazole would be a key outcome.

Application in Synthesis of Heterocyclic Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“4-(Methylthio)benzene-1,2-diamine” is an important precursor to many heterocyclic compounds . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, typically, such precursors are used in chemical reactions to synthesize the final product, in this case, heterocyclic compounds.

Results or Outcomes

The specific results or outcomes were not detailed in the source. However, the successful synthesis of heterocyclic compounds would be a key outcome.

Application in Synthesis of Benzimidazole

Summary of the Application

“4-(Methylthio)benzene-1,2-diamine” reacts with formic acids to produce benzimidazole . Benzimidazole is a type of organic compound that is used as a building block in many important drugs and therapeutic agents .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, typically, such reactions are carried out in a suitable solvent at a specific temperature.

Results or Outcomes

The specific results or outcomes were not detailed in the source. However, the successful synthesis of benzimidazole would be a key outcome.

Application in Synthesis of Imidazoles

Summary of the Application

“4-(Methylthio)benzene-1,2-diamine” is used in the synthesis of imidazoles . Imidazoles are a type of heterocyclic compound that have a wide range of applications in pharmaceuticals and material science .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, typically, such precursors are used in chemical reactions to synthesize the final product, in this case, imidazoles.

Results or Outcomes

The specific results or outcomes were not detailed in the source. However, the successful synthesis of imidazoles would be a key outcome.

Application in Synthesis of Benzimidazoles

Summary of the Application

“4-(Methylthio)benzene-1,2-diamine” reacts with carboxylic acids to produce 2-substituted benzimidazoles . Benzimidazoles are a type of organic compound that are used as a building block in many important drugs and therapeutic agents .

properties

IUPAC Name

4-methylsulfanylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWXTRRBUDFFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)benzene-1,2-diamine

Synthesis routes and methods I

Procedure details

A solution of 5-methylthio-2-nitroaniline (50 mg; 0.27 mmol) in acetic acid (2 ml) was heated to 85° C. Zinc powder (71 mg; 1.09 mmol) was then added portionwise over 15 minutes and the resulting solution was maintained at 85° C. for 2 hours. The hot reaction mixture was then filtered through celite and the filter cake washed with hot acetic acid (10 ml). The filtrate was evaporated to dryness to give crude 4-methylthio-1,2-phenylenediamine (42 mg, 100%). This was used directly in the next step without purification.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
71 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-(Methylthio)-2-nitroaniline (12.9 g, 70.1 mmol) was dissolved In 475 mL of EtOH with stirring. Tin (II) Chloride (74.0 g, 392 mmol) was added and the reaction was refluxed for 20 h. The reaction was cooled to rt and concentrated in vacuo to a volume of 150 mL. The pH of the solution was adjusted to approximately 10 using concentrated aqueous 3N NaOH. EtOAc (1.5 L) was added and the reaction was filtered through Celite, washing with water and EtOAc. The aqueous layer was separated, then extracted with EtOAc (2×). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give 10.7 g (99%) of the crude 4-(methylthio)benzene-1,2-diamine as a dark oil. 1H NMR (400 MHz, DMSO-d6) δ 6.52 (m, 1H), 6.44 (m, 1H), 6.37 (m, 1H), 4.49 (br s, 4H), 2.29 (s, 3H).
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
475 mL
Type
solvent
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Prakash, L Prasad, V Bansal - ijisrt.com
The control of drug contaminations is right now a basic intention to the drug business. The worldwide Conference on Harmonization has defined a functional rule with respect to the …
Number of citations: 1 ijisrt.com
S Kalas, S Patil, V Jadhav - Chemical Science, 2016 - e-journals.in
Albendazole (1) is a broad-spectrum anthelmintics drug. Albendazole impurity A, 5-(propylthio)-1H-benzimidazol-2-amine (6), impurity B, methyl [5-(propylsulfinyl)-1H-benzimidazol-2-yl…
Number of citations: 4 www.e-journals.in

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